molecular formula C21H27N5O3 B2477382 9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848918-64-9

9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2477382
CAS No.: 848918-64-9
M. Wt: 397.479
InChI Key: VVIYNRWYKJHMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[2,1-f]purine-dione class, characterized by a tricyclic core fused with a pyrimidine ring. Its structure includes a 3,4-dimethylphenyl group at position 9, a 2-ethoxyethyl chain at position 3, and a methyl group at position 1 (see Figure 1). These substituents confer distinct electronic and steric properties:

  • The 2-ethoxyethyl side chain introduces moderate polarity, balancing solubility and metabolic stability .
  • The methyl group at position 1 may restrict rotational freedom, stabilizing the molecule’s conformation .

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-5-29-12-11-26-19(27)17-18(23(4)21(26)28)22-20-24(9-6-10-25(17)20)16-8-7-14(2)15(3)13-16/h7-8,13H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIYNRWYKJHMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine analogue that has garnered attention for its potential biological activities. Purine derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a tetrahydropyrimido ring fused with a purine core. The presence of the 3,4-dimethylphenyl and 2-ethoxyethyl substituents is believed to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that purine analogues often exhibit significant antimicrobial properties. A study reviewing various purine derivatives highlighted their effectiveness against several bacterial strains. The specific compound under consideration demonstrated:

  • Moderate to strong activity against Staphylococcus aureus and Escherichia coli.
  • Weak to moderate activity against other strains such as Pseudomonas aeruginosa and Salmonella typhi .

Anticancer Activity

The anticancer potential of purine derivatives has been well-documented. Compounds similar to the one in focus have shown:

  • Inhibition of cancer cell proliferation , particularly in breast and colon cancer cell lines.
  • Mechanisms often involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

Enzyme inhibition is another critical area where this compound may exhibit activity:

  • Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in neurotransmission. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound also showed strong inhibitory effects on urease, which can be beneficial in treating infections caused by Helicobacter pylori .

Study 1: Antimicrobial Efficacy

A study conducted on various purine analogues showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa50

This indicates a promising profile for further development as an antibacterial agent .

Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that the compound could reduce cell viability significantly:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HT-29 (Colon Cancer)12

These results suggest a potential role for this compound in cancer therapy .

The biological activity of This compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Interactions : The compound likely binds to active sites on enzymes like AChE and urease, inhibiting their function and leading to therapeutic effects.
  • Cellular Pathways : It may modulate pathways involved in apoptosis and cell proliferation through receptor interactions or intracellular signaling cascades .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrimido[2,1-f]Purine-Diones

Key analogs and their distinguishing features are summarized in Table 1 .

Compound Name Substituents Key Properties Reference
Target Compound 9-(3,4-dimethylphenyl), 3-(2-ethoxyethyl), 1-methyl Balanced lipophilicity/polarity; potential PDE/receptor activity N/A
9-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylbutyl) () 3,4-dimethoxyphenyl, 3-methylbutyl Higher polarity (methoxy groups); longer alkyl chain may reduce solubility
3-(2-Ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl () 3-methoxyphenyl, 7-methyl Methoxy increases polarity; 7-methyl adds steric hindrance
1,3-Dimethyl-9-(prop-2-ynyl) (Compound 24, ) Prop-2-ynyl Alkyne group enables click chemistry; high yield (93%)

Key Observations :

  • Alkyl Chains : Longer chains (e.g., 3-methylbutyl in ) may reduce solubility, whereas ethoxyethyl (target compound) offers a balance of flexibility and polarity .
  • Methyl vs. Propynyl : Methyl groups (target compound) enhance metabolic stability, while propynyl groups (Compound 24) enable modular derivatization .
Core Structure Modifications

Compounds with alternative core structures exhibit divergent pharmacological profiles:

  • Pyrido[1,2-e]Purine-Diones (–9):
    • Replace pyrimidine with pyridine, altering electronic distribution.
    • Derivatives like 3-(4-fluorophenyl)-pyrido-dione (9a) show fluorescence (λem = 527 nm), suggesting imaging applications .
    • Bromophenyl substituents (e.g., 9c ) enhance halogen bonding for receptor targeting .
  • Diazepino[2,1-f]Purine-Diones (): Expanded 7-membered ring (vs. 6-membered in pyrimido derivatives) increases conformational flexibility. Compound 26 (10-ethyl) exhibits moderate PDE4B1 inhibition (IC50 ~300 nM) .

Key Difference: The pyrimido core in the target compound likely favors rigid binding to flat enzyme active sites (e.g., PDEs), whereas pyrido/diazepino cores may target deeper or more flexible pockets .

Physicochemical Data
Property Target Compound Compound 24 () 9c ()
Molecular Weight ~414 g/mol 273 g/mol 356 g/mol
logP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 ~3.8
Solubility Moderate (ethoxyethyl) Low (propynyl) Low (bromophenyl)
Melting Point Not reported 203–206°C Not reported

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Substituent Introduction : Alkylation or aryl-substitution reactions, as seen in analogous purine derivatives (e.g., refluxing with amines in ethanol or n-butanol for 10–20 hours under controlled temperature) .
  • Purification : Crystallization using ethanol (30%) or methoxyethanol to achieve >90% purity.
  • Yield Optimization : Adjusting molar ratios (e.g., 5-fold excess of amine) and solvent polarity to minimize by-products .
    • Key Data : For structurally similar compounds (e.g., compound 24 in ), yields reach 93% with n-butanol as the solvent and 10-hour reflux .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Standard techniques include:

  • Spectroscopy :
  • 1H-NMR : Peaks at δ 2.18–2.29 (m, CH₂ groups) and δ 3.35–3.59 (m, N-CH₃ and OCH₂CH₃) confirm substituent positions .
  • IR : Bands at 1,701 cm⁻¹ (C=O stretching) and 2,952 cm⁻¹ (C-H in CH₂/CH₃) .
  • Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 57.14% calc. vs. 57.44% obs.) .
  • TLC : Rf values (e.g., 0.55–0.57) monitor reaction progress .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity?

  • Methodological Answer :

  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) with IC₅₀ determination. For analogs, UV λmax (296–304 nm) correlates with π→π* transitions, suggesting potential DNA/RNA interaction .
  • Cell-Based Studies : Test cytotoxicity (e.g., MTT assay) in cancer cell lines, comparing substituent effects (e.g., 3,4-dimethylphenyl vs. fluorophenyl groups) .
  • Molecular Docking : Model interactions with protein active sites (e.g., ATP-binding pockets) using software like AutoDock .

Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) across labs.
  • SAR Analysis : Compare substituent effects (e.g., ethoxyethyl vs. propyl groups) on activity. For example, bulkier substituents may reduce membrane permeability, altering IC₅₀ values .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, non-BenchChem sources) to identify trends .

Q. How do modifications to the 3-(2-ethoxyethyl) or 9-(3,4-dimethylphenyl) groups impact physicochemical properties?

  • Methodological Answer :

  • LogP Calculations : Use software like ChemAxon to predict lipophilicity. Ethoxyethyl groups increase hydrophilicity vs. methyl substitutions .
  • Thermal Stability : DSC/TGA analysis reveals melting points (e.g., 203–206°C for compound 24 ) correlate with crystalline packing .
  • Solubility : Test in DMSO/PBS mixtures; polar substituents (e.g., ethoxy) enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.